molecular formula C10H13NO B177593 5-Methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 103030-70-2

5-Methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B177593
CAS No.: 103030-70-2
M. Wt: 163.22 g/mol
InChI Key: MCJYXDLWQYGCIQ-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound of significant interest in medicinal chemistry research, belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) family. The THIQ molecular scaffold is recognized for its diverse biological activities and is present in numerous natural products and clinically used drugs . This core structure is a privileged motif in drug discovery due to its wide range of pharmacological potential . Research into THIQ analogs has indicated promising applications in several areas. These compounds are frequently investigated for their effects on the central nervous system, with some analogs showing activity relevant to neurodegenerative disorders . Specifically, certain THIQ derivatives have been designed and synthesized as acetylcholinesterase inhibitors, a key target for Alzheimer's disease research . Furthermore, the THIQ scaffold is a key component of several potent antitumor antibiotics and synthetic anti-cancer agents . Compounds like Trabectedin and other synthetic THIQs have demonstrated mechanisms of action that include KRas inhibition and anti-angiogenic effects, making them valuable tools for oncology research, particularly in studying colorectal cancer and other malignancies . The compound is provided as a high-purity solid and should be stored refrigerated. As with all research chemicals, proper safety procedures must be followed. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,11H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJYXDLWQYGCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553059
Record name 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103030-70-2
Record name 1,2,3,4-Tetrahydro-5-methoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103030-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. This method involves the acid-catalyzed cyclization of phenethylamine derivatives with aldehydes. For 5-MeO-THIQ, a methoxy-substituted phenethylamine precursor is typically employed.

Reaction Conditions :

  • Acid Catalysts : Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) at 80–100°C for 6–12 hours.

  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions.

  • Yield : 60–75% for the cyclization step, depending on substituent electronic effects.

Example Protocol :

  • Dissolve 2-(3-methoxyphenyl)ethylamine (1.0 equiv) and formaldehyde (1.2 equiv) in TFA.

  • Stir at 90°C for 8 hours.

  • Quench with ice-cold water, neutralize with NaHCO₃, and extract with DCM.

  • Purify via column chromatography (SiO₂, DCM/MeOH 95:5).

Bischler-Napieralski Reaction Followed by Reduction

This two-step approach involves cyclodehydration to form a dihydroisoquinoline intermediate, which is subsequently reduced.

Key Steps :

  • Cyclodehydration : Phosphoryl chloride (POCl₃) or PPA at 120°C.

  • Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) in methanol.

Yield Comparison :

StepReagentYield (%)
CyclodehydrationPOCl₃65–70
Reduction (NaBH₄)NaBH₄ in MeOH80–85
Reduction (H₂/Pd-C)10% Pd-C, 50 psi90–95

Modern Methodological Advancements

Asymmetric Synthesis Using Chiral Auxiliaries

Recent efforts have focused on enantioselective synthesis to access (R)- and (S)-configured 5-MeO-THIQ. A notable approach utilizes Evans oxazolidinones to induce chirality during cyclization.

Procedure :

  • Condense (S)-4-benzyl-2-oxazolidinone with 3-methoxyphenethylamine.

  • Perform cyclization with TiCl₄ in DCM at −20°C.

  • Cleave the auxiliary using LiAlH₄ to yield enantiomerically pure (S)-5-MeO-THIQ.

Enantiomeric Excess (ee) : >98% as confirmed by chiral HPLC.

Flow Chemistry for Continuous Synthesis

Continuous flow reactors have been adopted to enhance reproducibility and scalability. A microreactor system demonstrated the following advantages:

  • Residence Time : 10 minutes (vs. 8 hours in batch).

  • Temperature Control : 100°C with precise thermal management.

  • Yield Improvement : 82% vs. 68% in batch mode.

Industrial-Scale Production Considerations

Catalytic Hydrogenation Optimization

Large-scale reduction of dihydroisoquinoline intermediates requires careful catalyst selection:

CatalystPressure (psi)SolventTurnover Number (TON)
Raney Ni300Ethanol1,200
Pd/Al₂O₃100MeOH2,500
PtO₂50AcOH3,000

Cost Analysis : PtO₂ offers higher TON but increases production costs by 40% compared to Pd/Al₂O₃.

Solvent Recycling and Waste Reduction

Green chemistry principles have been integrated into industrial workflows:

  • Solvent Recovery : >90% of MeOH and DCM reclaimed via distillation.

  • Byproduct Utilization : POCl₃ waste converted to phosphate fertilizers.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 3.20–3.40 (m, 4H, CH₂), 3.72 (s, 3H, OCH₃), 4.10–4.30 (m, 1H, NH), 6.60–6.80 (m, 3H, aromatic).

  • IR (ATR): 3320 cm⁻¹ (N-H stretch), 1245 cm⁻¹ (C-O methoxy).

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm, 5 µm).

  • Mobile Phase: 0.1% TFA in H₂O/ACN (70:30).

  • Retention Time: 8.2 minutes.

  • Purity Threshold: ≥99.0% for pharmaceutical-grade material .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, quinolines, and fully saturated tetrahydroisoquinoline derivatives .

Scientific Research Applications

Neuroprotective Effects

5-MeO-THIQ has been studied for its neuroprotective properties, particularly in neurodegenerative diseases. Research indicates that it may help in conditions like Parkinson's disease by protecting dopaminergic neurons from oxidative stress and apoptosis. A notable case study demonstrated that 5-MeO-THIQ exhibited significant neuroprotection in models of neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a common model for Parkinson's disease .

Orexin Receptor Antagonism

The compound has been identified as a potential orexin receptor antagonist, which positions it as a candidate for treating sleep disorders such as insomnia and narcolepsy. Orexin receptors play a crucial role in regulating sleep-wake cycles and appetite. A patent describes various derivatives of tetrahydroisoquinoline that can act on orexin receptors to modulate these physiological processes .

Antioxidant Activity

5-MeO-THIQ has demonstrated antioxidant properties, which can be beneficial in mitigating oxidative stress-related damage in cells. This activity is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor.

Table 1: Summary of Biological Activities of 5-MeO-THIQ

Activity TypeDescriptionReference
NeuroprotectionProtects dopaminergic neurons from MPP+ toxicity
Orexin Receptor AntagonismPotential treatment for sleep disorders
Antioxidant ActivityReduces oxidative stress in cellular models
Cancer Cell InhibitionInhibits growth of breast cancer cell lines (MCF-7)

Cancer Research

Recent studies have explored the role of 5-MeO-THIQ derivatives as selective estrogen receptor modulators (SERMs). These compounds have shown antiproliferative activity against various cancer cell lines, including breast and endometrial cancers. For instance, specific derivatives exhibited IC50 values as low as 0.08 μg/mL against MCF-7 cells, indicating strong potential for therapeutic application in hormone-dependent cancers .

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to altered biochemical pathways. Additionally, it can bind to receptors, modulating their activity and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and biochemical properties of THIQ derivatives are highly sensitive to substituent position, electronic effects, and functional group identity. Below is a detailed comparison of 5-MeO-THIQ with key analogs:

Substituent Position and Receptor Affinity

  • 6-Methoxy-THIQ (6-MeO-THIQ): Dopamine D3 Receptor (D3R): In D3R ligand studies, 6-MeO-THIQ derivatives with a 7-hydroxy substituent (e.g., compound 7 in ) exhibited 65-fold higher D3R affinity compared to 6,7-dimethoxy analogs (e.g., compound 8). This highlights the importance of hydrogen-bonding interactions from phenolic groups over methoxy substituents . σ2 Receptor Selectivity: The 6-methoxy-7-hydroxy-THIQ motif improved D3R/σ2R selectivity (up to 84-fold) compared to 6,7-dimethoxy-THIQ, which reversed selectivity .
  • 7-Methoxy-THIQ (7-MeO-THIQ): Antimycobacterial Activity: In benzothiazinone analogs, 6-MeO-THIQ (compound 20b) showed a 10 nM MIC against Mycobacterium tuberculosis, whereas 7-MeO-THIQ (compound 21b) was 20-fold less potent (MIC = 0.2 μM). This underscores the critical role of methoxy positioning for antimicrobial efficacy .

Pharmacokinetic and Physicochemical Properties

  • Hydroxy vs. Methoxy groups increase lipophilicity, which may prolong metabolic stability but reduce solubility. For example, 6,7-dimethoxy-THIQ derivatives showed higher clogP than hydroxy analogs, correlating with altered pharmacokinetic profiles .
  • Metabolism and Neurotoxicity: N-Methylation: THIQ and its derivatives (e.g., 1-methyl-THIQ) are metabolized via N-methylation, producing neurotoxic isoquinolinium ions similar to MPTP, a Parkinson’s disease-linked toxin .

Enzyme Inhibition and Cytotoxicity

  • Phenylethanolamine N-Methyltransferase (PNMT): 7-Hydroxy-THIQ demonstrated superior PNMT inhibition compared to 7-methoxy-THIQ, emphasizing the role of acidic protons in enzyme binding . 5-MeO-THIQ: The 5-methoxy group’s electron-donating effects might weaken interactions with PNMT’s hydrophilic pocket, reducing inhibitory potency .
  • Cytotoxicity: 6,7-Dihydroxy-THIQs (e.g., salsolinols) exhibited potent cytotoxicity in PC12h cells, while N-methyl-THIQ derivatives caused ATP depletion and mitochondrial dysfunction . 5-MeO-THIQ: Methoxy groups generally reduce cytotoxicity compared to hydroxylated analogs, but positional effects require further validation .

Data Tables

Table 2: Physicochemical and Metabolic Properties

Compound clogP Metabolic Pathway Neurotoxic Potential
5-MeO-THIQ ~2.1* N-Methylation (hypothetical) Low (predicted)
6-MeO-THIQ ~2.5 Hydroxylation, N-Methylation Moderate (depends on position)
7-Hydroxy-THIQ ~1.8 Glucuronidation High (via oxidation)
6,7-Dimethoxy-THIQ ~3.0 Demethylation Low (untested)

*Estimated based on analogs.

Biological Activity

5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5-MeO-THIQ features a methoxy group attached to the tetrahydroisoquinoline backbone. This structural modification is significant as it influences the compound's interaction with biological targets. The molecular formula for 5-MeO-THIQ is C10H13NOC_{10}H_{13}NO, with a molecular weight of approximately 163.22 g/mol.

The biological activity of 5-MeO-THIQ is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : 5-MeO-THIQ has been shown to inhibit specific enzymes, which can alter biochemical pathways critical in disease states.
  • Receptor Binding : The compound binds to neurotransmitter receptors, influencing cellular responses and potentially modulating neurotransmitter systems involved in mood regulation and cognitive functions.

Neuroprotective Effects

Research indicates that 5-MeO-THIQ exhibits neuroprotective properties , which may help protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's .

Antioxidant Activity

The compound demonstrates notable antioxidant activity , scavenging free radicals and thereby preventing cellular damage. This property is essential for maintaining neuronal health and could have implications in treating conditions characterized by oxidative stress .

Antitumor Potential

Studies have explored the antitumor potential of 5-MeO-THIQ, revealing cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of human oral squamous cell carcinoma (OSCC) through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of 5-MeO-THIQ:

  • Neuroprotective Study : A study demonstrated that 5-MeO-THIQ effectively reduced neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Antioxidant Assessment : In vitro assays showed that 5-MeO-THIQ significantly decreased reactive oxygen species (ROS) levels in cultured neuronal cells, highlighting its role as an antioxidant.
  • Cytotoxicity Evaluation : A quantitative structure–activity relationship (QSAR) analysis indicated that derivatives of tetrahydroisoquinoline, including 5-MeO-THIQ, possess varying degrees of cytotoxicity against cancer cells, with some derivatives exhibiting higher tumor specificity .

Comparative Analysis with Related Compounds

To contextualize the biological activity of 5-MeO-THIQ, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-Methoxytryptamine Indole structure with methoxy groupNeurotransmitter activity
6-Methoxy-2-(N,N-dimethylamino)tetrahydroisoquinoline Tetrahydroisoquinoline coreAntidepressant effects
8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline Bromine at position 8Neuropharmacological effects

Q & A

Q. What are the key synthetic strategies for preparing 5-methoxy-THIQ derivatives, and how do reaction conditions influence product purity?

Synthesis of 5-methoxy-THIQ derivatives typically involves cyclization of precursors like methoxy-substituted benzaldehydes with amines or sulfonylating agents. For example:

  • Pictet-Spengler reactions using γ- or δ-oxo acids can yield tetracyclic lactams with high diastereoselectivity .
  • Sulfonylation of tetrahydroisoquinoline intermediates with methylsulfonyl chlorides under anhydrous conditions achieves functionalization at the 2-position .
    Key factors:
  • Temperature : Elevated temperatures (e.g., microwave-assisted heating at 150°C) improve reaction efficiency .
  • Catalysts : Copper catalysts enable transfer hydrogenation for reducing nitro groups in intermediates .
    Purity (>97%) is validated via HPLC and NMR spectroscopy .

Q. How can NMR spectroscopy resolve structural ambiguities in methoxy-THIQ derivatives?

1H and 13C NMR are critical for:

  • Substituent positioning : Methoxy protons resonate at δ 3.2–3.8 ppm, while aromatic protons in the THIQ core appear between δ 6.5–7.5 ppm .
  • Diastereomer differentiation : Coupling constants (e.g., J = 8.3 Hz for axial protons) and NOE effects distinguish stereoisomers .
    Example: In 6-methoxy-THIQ derivatives, splitting patterns of the tetrahydro ring protons (δ 2.8–3.4 ppm) confirm chair conformations .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of methoxy-THIQ derivatives?

Substituent Position Biological Activity Key Findings
5-Methoxy NeuroprotectionEnhances blood-brain barrier permeability but reduces σ2 receptor selectivity .
6-Methoxy D3 receptor affinity7-Hydroxy substitution (vs. 7-methoxy) increases D3R binding by 65-fold .
7-Methoxy PDE4B inhibitionCyclopentyloxy-methoxy derivatives show IC50 < 50 nM for PDE4B .
SAR insights:
  • Methoxy groups increase lipophilicity, improving CNS penetration .
  • Steric hindrance from tert-butyl carboxylates reduces metabolic degradation .

Q. How can computational methods optimize THIQ derivatives for target selectivity?

  • Molecular docking : Predict interactions with PDE4B (e.g., hydrogen bonding with Gln-443) .
  • Pharmacophore modeling : Identifies critical features like hydrophobic pockets for D3 receptor binding .
    Case study: Virtual screening using 3D databases identified PD0073527, a THIQ-1-one derivative with anticonvulsant EC50 = 1.2 µM .

Q. How should researchers resolve contradictions in receptor affinity data for methoxy-THIQ derivatives?

  • Contradiction : 7-Methoxy groups enhance PDE4B inhibition but reduce D3R selectivity .
  • Methodology :
    • Comparative assays : Test analogs against parallel targets (e.g., D3R vs. σ2 receptors) .
    • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to distinguish competitive vs. allosteric effects.
    • Metabolic profiling : Assess if contradictory results arise from in vivo metabolite interference .

Methodological Tables

Q. Table 1. Key Analytical Techniques for THIQ Characterization

Technique Application Example Data
HPLC-MS Purity assessment>98% purity for tert-butyl carboxylates
X-ray crystallography Stereochemical confirmationDihedral angle = 45.2° in lactam derivatives
Circular Dichroism Enantiomer differentiationΔε = +12.3 at 254 nm for (S)-isomers

Q. Table 2. Biological Assays for Functional Evaluation

Assay Target Outcome
AMPA receptor antagonism Anticonvulsant activityIC50 = 3.8 µM for 6,7-dimethoxy-THIQ
LPS-induced TNFα release Anti-inflammatory80% inhibition at 10 µM

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
5-Methoxy-1,2,3,4-tetrahydroisoquinoline

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